molecular formula C12H12O2 B14736299 Methyl 1,4-dihydronaphthalene-1-carboxylate CAS No. 5206-44-0

Methyl 1,4-dihydronaphthalene-1-carboxylate

Cat. No.: B14736299
CAS No.: 5206-44-0
M. Wt: 188.22 g/mol
InChI Key: PLBCBDWEJASPRS-UHFFFAOYSA-N
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Description

Methyl 1,4-dihydronaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a methyl ester group at the 1-position and a dihydro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-dihydronaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-dihydronaphthalene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.

Major Products Formed:

Scientific Research Applications

Methyl 1,4-dihydronaphthalene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

    1-Methyl-1,4-dihydronaphthalene: Similar structure but lacks the carboxylate group.

    1,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.

Uniqueness: Methyl 1,4-dihydronaphthalene-1-carboxylate is unique due to the presence of both the methyl ester and dihydro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

5206-44-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 1,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H12O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-5,7-8,11H,6H2,1H3

InChI Key

PLBCBDWEJASPRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCC2=CC=CC=C12

Origin of Product

United States

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